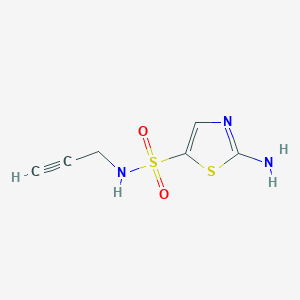

2-amino-N-(prop-2-yn-1-yl)tiazol-5-sulfonamida

Descripción general

Descripción

2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide is a useful research compound. Its molecular formula is C6H7N3O2S2 and its molecular weight is 217.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

Los derivados de la 2-aminotiazol se han explorado por su potencial en el desarrollo de medicamentos contra el cáncer debido a su capacidad para inhibir ciertas enzimas o vías involucradas en la progresión del cáncer. Por ejemplo, se han diseñado para combinar la actividad inhibitoria de Bcr-Abl y HDAC, dirigiéndose a la leucemia .

Actividad antimicrobiana

Los tiazoles se han investigado por sus propiedades antimicrobianas. Algunos derivados han mostrado actividad contra una gama de cepas bacterianas, convirtiéndolos en candidatos para el desarrollo de nuevos antibióticos .

Actividad antioxidante

Los compuestos que contienen la parte tiazol también se han estudiado por sus propiedades antioxidantes, que son importantes para proteger las células del estrés oxidativo .

Inhibición de la tiroides

La 2-aminotiazol en sí misma se ha utilizado como inhibidor de la tiroides en el tratamiento del hipertiroidismo debido a su capacidad para interferir con la síntesis de la hormona tiroidea .

Actividad inhibitoria selectiva

Algunos análogos de la 2-aminotiazol exhiben actividad inhibitoria selectiva contra varias líneas celulares cancerosas humanas, incluidas las de cáncer de mama, leucemia, pulmón, colon, SNC, melanoma, ovario, riñón y próstata .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It has been suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Biochemical Pathways

It has been suggested that combinations of histone deacetylase (hdac) inhibitors with kinase inhibitor showed additive and synergistic effects .

Result of Action

It has been suggested that the designed compounds showed inhibitory activity against bcr-abl and hdac1 .

Action Environment

It has been suggested that the reaction occurs under mild conditions .

Análisis Bioquímico

Biochemical Properties

2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs) and tyrosine kinases, which are crucial for cellular regulation and signaling . The compound’s interaction with HDACs leads to the accumulation of acetylated histones, thereby affecting gene expression. Additionally, its interaction with tyrosine kinases can inhibit cell proliferation, making it a potential candidate for anticancer therapies .

Cellular Effects

The effects of 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound can induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases . Furthermore, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering cellular functions. For example, its inhibition of HDACs results in increased acetylation of histones, leading to changes in chromatin structure and gene expression . Additionally, the compound can act as a competitive inhibitor for tyrosine kinases, preventing the phosphorylation of key proteins involved in cell signaling . These molecular interactions underscore the compound’s potential in modulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods Long-term studies have indicated that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, which are crucial for its therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect the metabolism of nucleotides and amino acids, which are essential for cell growth and proliferation . Additionally, it can modulate the activity of enzymes involved in oxidative phosphorylation, thereby influencing cellular energy production .

Transport and Distribution

The transport and distribution of 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins . Understanding these factors is crucial for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide plays a critical role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with chromatin and modulates gene expression . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Propiedades

IUPAC Name |

2-amino-N-prop-2-ynyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S2/c1-2-3-9-13(10,11)5-4-8-6(7)12-5/h1,4,9H,3H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKFDAFOZOMSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNS(=O)(=O)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

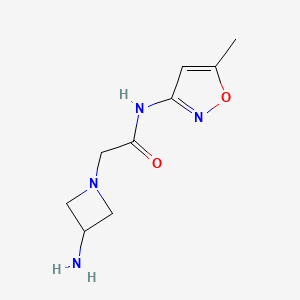

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}acetic acid](/img/structure/B1489825.png)

![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1489829.png)

![3-propyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1489830.png)